

Technical Support Center: 5-Hydrazinyl-2-nitropyridine Stability Profile

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Compound of Interest

Compound Name: 5-hydrazinyl-2-nitropyridine

CAS No.: 1019632-12-2

Cat. No.: B6174455

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Compound ID: **5-Hydrazinyl-2-nitropyridine** CAS: 1019632-12-2 (Free base) / 1481686-25-2 (HCl salt) Synonyms: 5-Hydrazino-2-nitropyridine; (6-Nitropyridin-3-yl)hydrazine. Note on Isomerism: Ensure you are working with the 5-hydrazinyl isomer. The more common isomer is 2-hydrazinyl-5-nitropyridine (CAS 6343-98-2). The stability profiles are similar, but their reactivity differs significantly due to the electronic environment of the pyridine ring.

Part 1: Core Stability Matrix

The following data summarizes the stability of **5-hydrazinyl-2-nitropyridine** across common laboratory conditions.

Parameter	Status	Critical Technical Insight
Solid State Stability	Moderate	Stable at -20°C under inert gas. Hygroscopic; hydrolysis of the hydrazine moiety can occur if exposed to moisture.
DMSO Solubility	High	Soluble (>50 mM). Warning: DMSO promotes oxidative degradation over time.
Aqueous Solubility	Low	Poor solubility in neutral water. Soluble in dilute acid (protonation of pyridine N or hydrazine), but acid accelerates hydrolysis.
Light Sensitivity	High	Nitro-pyridines are photo-labile. Solutions turn dark brown/red upon exposure to UV/Blue light.
Oxidation Potential	Critical	The hydrazine group (-NHNH ₂) is a strong reducing agent.[1] It rapidly oxidizes to the azo derivative or decomposes to the amine in aerated solutions.
Incompatibility	Ketones	Major Failure Mode: Reacts instantly with acetone (even trace amounts in glassware) to form hydrazones.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My fresh stock solution in DMSO turned from yellow to dark red/brown overnight."

Diagnosis: Oxidative Degradation and/or Photolysis. Technical Explanation: Aryl hydrazines are thermodynamically unstable in the presence of dissolved oxygen. In DMSO, this oxidation is often accelerated due to the solvent's ability to solvate oxygen and stabilize radical intermediates. The color change indicates the formation of azo-dimers (Ar-N=N-Ar) or extensive oxidative polymerization.

- Mechanism:

(Azo compounds are deeply colored).

Corrective Action:

- Degas Solvents: Vigorously sparge DMSO with Argon or Nitrogen for 15 minutes before dissolution.
- Headspace Purge: Always store the vial under an inert atmosphere.
- Amber Glass: Use amber vials to prevent photo-excitation of the nitro group, which can induce radical formation.

Issue 2: "LC-MS shows a major impurity with a mass of [M+40]."

Diagnosis: Acetone Hydrazone Formation.^{[2][3][4]} Technical Explanation: This is the most common artifact in hydrazine chemistry. Acetone is a ubiquitous contaminant in laboratories (glassware cleaning). **5-hydrazinyl-2-nitropyridine** reacts with acetone to form the corresponding hydrazone (

).

- Mass Shift: +40 Da (Addition of

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- Kinetics: Reaction is rapid (minutes) even at trace acetone concentrations.

Corrective Action:

- **Glassware Protocol:** Do not use acetone-washed glassware. Rinse all glassware with methanol or ethanol and oven-dry.
- **Solvent Grade:** Use LC-MS grade solvents only. Avoid "wash bottle" solvents.

Issue 3: "The compound precipitated when I diluted the DMSO stock into aqueous buffer."

Diagnosis: Solubility Crash / pH Mismatch. **Technical Explanation:** The 2-nitro group is electron-withdrawing, reducing the basicity of the pyridine ring. The 5-hydrazine group is moderately basic but significantly less so than alkyl hydrazines. At neutral pH (7.4), the compound is largely uncharged and hydrophobic.

- **pKa Insight:** The pyridine nitrogen pKa is suppressed by the nitro group. Solubility relies on the protonation of the terminal hydrazine nitrogen.

Corrective Action:

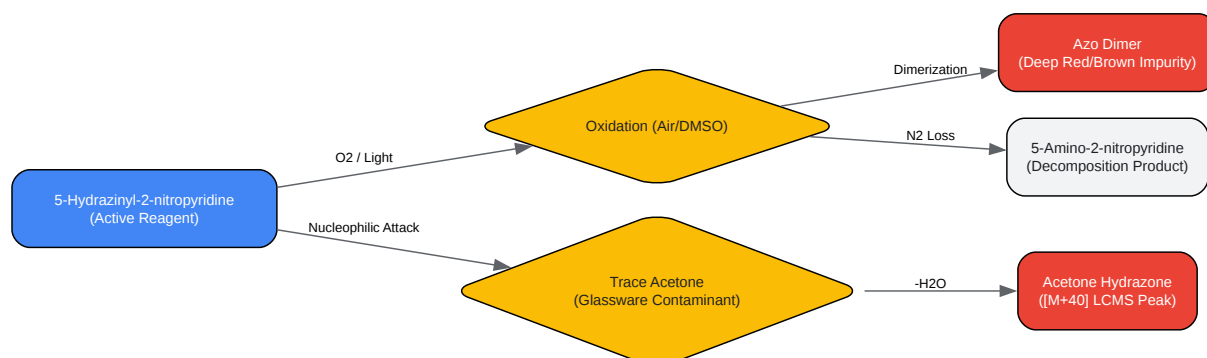
- **Co-solvent:** Maintain at least 5-10% DMSO in the final assay buffer if possible.
- **pH Adjustment:** If the assay permits, lower the pH to <5.0 to protonate the hydrazine terminal amine (), drastically increasing solubility.

Part 3: Visualized Degradation & Handling

Workflows

Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Degradation (Air/DMSO) and Contamination (Acetone).

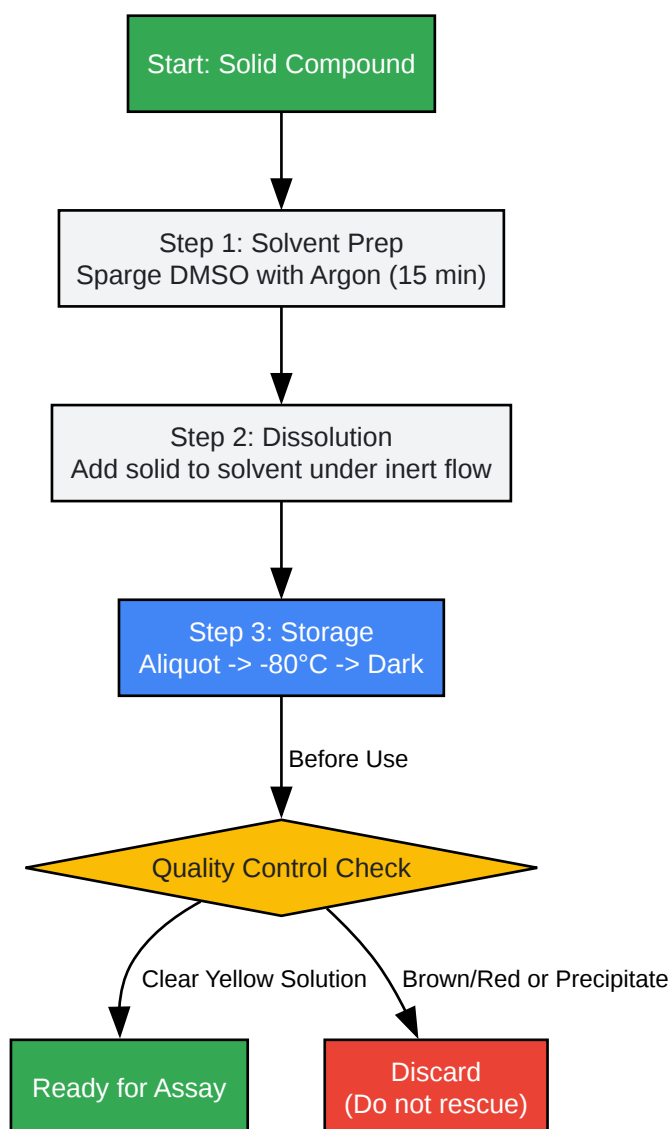


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Caption: Primary degradation pathways. The oxidative path leads to color changes, while acetone contamination creates a specific mass artifact.

Recommended Handling Workflow

This decision tree guides the preparation of stock solutions to maximize stability.



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Caption: Standard Operating Procedure (SOP) for handling **5-hydrazinyl-2-nitropyridine** to prevent degradation.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Prepare a stock solution that remains stable for >2 weeks at -20°C.

- Materials:

- Anhydrous DMSO ($\geq 99.9\%$, stored over molecular sieves).
- Amber glass vial (2 mL or 4 mL) with a PTFE-lined septum cap.
- Argon or Nitrogen gas line.
- Procedure:
 - Step 1: Purge the empty amber vial with Argon for 30 seconds.
 - Step 2: Weigh the required amount of **5-hydrazinyl-2-nitropyridine** rapidly. Avoid metal spatulas if possible; use plastic or glass to prevent metal-ion catalyzed oxidation.
 - Step 3: Add the solid to the vial.
 - Step 4: Sparge the DMSO source bottle with Argon for 10 minutes.
 - Step 5: Add the sparged DMSO to the vial using a gas-tight syringe.
 - Step 6: Vortex until fully dissolved (Solution should be bright yellow).
 - Step 7: Flush the headspace with Argon, seal tightly, and store at -20°C or -80°C immediately.

Protocol B: QC Check via LC-MS

Objective: Verify purity and detect acetone adducts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm and 300 nm; ESI Positive Mode.
- Pass Criteria:

- Purity > 95% by UV.
- Primary Mass: $[M+H]^+ = 155.1$ (Free base).
- Fail Criteria: Presence of peak at $[M+H]^+ = 195.1$ (Acetone hydrazone).

References

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